Lithium 3-methoxypyrazine-2-sulfinate
Description
Lithium 3-methoxypyrazine-2-sulfinate is a lithium salt of a substituted pyrazine derivative. While direct literature on this compound is sparse, its structure suggests a hybrid of pyrazine-based aromatic systems with sulfinate (–SO₂⁻) and methoxy (–OCH₃) functional groups. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their roles in flavor chemistry, pharmaceuticals, and materials science . The sulfinate group (–SO₂⁻) enhances polarity and solubility in polar solvents, while the methoxy group influences electronic properties and steric interactions. Lithium salts, such as lithium carbonate and hydroxide, are critical in energy storage systems (e.g., lithium-ion batteries) , but the sulfinate variant’s applications remain underexplored.



Properties
Molecular Formula |
C5H5LiN2O3S |
|---|---|
Molecular Weight |
180.1 g/mol |
IUPAC Name |
lithium;3-methoxypyrazine-2-sulfinate |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-10-4-5(11(8)9)7-3-2-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
QAJHFZNSKSTJCZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1=NC=CN=C1S(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methoxypyrazine-2-sulfinate typically involves the reaction of 3-methoxypyrazine with a sulfinate source. One common method is the reaction of 3-methoxypyrazine with lithium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Lithium 3-methoxypyrazine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium 3-methoxypyrazine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It may be used in studies related to sulfur metabolism and its role in biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of lithium 3-methoxypyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the pyrazine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
2-Methoxy-3-Methyl Pyrazine
- Formula : C₆H₈N₂O (Molecular Weight: 124 g/mol) .
- Functional Groups : Methoxy (–OCH₃) at position 2 and methyl (–CH₃) at position 3.
- Properties: Insoluble in water, soluble in ethanol; caramel/almond odor; used in flavoring .
- Key Difference : Lacks the sulfinate group, reducing polarity and limiting ionic interactions.
2-Methyl-3-(Methylthio)Pyrazine
- Formula : C₆H₈N₂S (Molecular Weight: 140.2 g/mol) .
- Functional Groups : Methylthio (–SCH₃) at position 3 and methyl (–CH₃) at position 2.
- Properties: Sulfur-containing group enhances volatility and aroma (e.g., roasted notes) but reduces solubility in polar solvents compared to sulfinates .
2-Methoxy-3-Methyl-5-(2-Methylpropyl)Pyrazine
- Formula : C₁₀H₁₆N₂O (Molecular Weight: 180.25 g/mol) .
- Functional Groups : Methoxy, methyl, and branched alkyl (–CH₂CH(CH₃)₂) groups.
Lithium 3-Methoxypyrazine-2-Sulfinate
- Hypothesized Properties: Enhanced water solubility due to the ionic sulfinate group (similar to lithium salts like lithium carbonate, which has 13.3 g/L solubility in water at 20°C) . Potential electrochemical utility in lithium-ion systems, akin to other lithium compounds used in batteries . Aromatic pyrazine core may enable coordination chemistry or pharmaceutical activity.
Physical and Chemical Properties
Industrial and Research Relevance
- Lithium Compounds: Lithium carbonate and hydroxide dominate battery production, with EU imports exceeding 10,000 tonnes annually . Sulfinate derivatives like this compound could offer novel electrolyte or electrode materials, though research is nascent.
- Pyrazine Derivatives : Methoxy- and alkyl-substituted pyrazines are critical in food chemistry (e.g., almond pyrazine) , but sulfinate variants may expand into medicinal chemistry due to enhanced bioavailability from ionic groups.
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